ALDH3A1 Inhibitory Activity: 2-Fluoro-5-methoxy-3-methylbenzaldehyde vs. 4-Fluoro-2-methoxy-3-methylbenzaldehyde
Inhibition of human ALDH3A1 was evaluated for a series of substituted benzaldehydes. The target compound, 2-fluoro-5-methoxy-3-methylbenzaldehyde, demonstrated an IC50 of >100,000 nM (i.e., >100 µM), indicating negligible inhibition of this enzyme [1]. In contrast, its regioisomer 4-fluoro-2-methoxy-3-methylbenzaldehyde exhibited significant inhibitory activity with an IC50 of 2,100 nM (2.1 µM) under identical assay conditions [2]. This 47-fold difference in potency underscores the critical impact of the fluorine substitution pattern on target engagement.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 >100,000 nM (>100 µM) |
| Comparator Or Baseline | 4-Fluoro-2-methoxy-3-methylbenzaldehyde; IC50 = 2,100 nM (2.1 µM) |
| Quantified Difference | Target is >47-fold less potent |
| Conditions | Spectrophotometric analysis; pre-incubation for 1 min followed by substrate addition |
Why This Matters
For projects targeting ALDH3A1, the 4-fluoro regioisomer is the active scaffold; for those seeking to avoid ALDH3A1-mediated metabolism or off-target effects, the 2-fluoro-5-methoxy-3-methyl isomer offers a clean selectivity profile, making it the superior choice for probe development.
- [1] BindingDB. (n.d.). BDBM50447064 (CHEMBL3112685) - Affinity Data for 2-Fluoro-5-methoxy-3-methylbenzaldehyde. View Source
- [2] BindingDB. (2014). BDBM50447072 (CHEMBL1890994) - Affinity Data for 4-Fluoro-2-methoxy-3-methylbenzaldehyde. View Source
